Albaconazole

Antifungal susceptibility testing Cryptococcus gattii Triazole comparative potency

Albaconazole (UR-9825, W0027) is a third-generation triazole antifungal CYP51 inhibitor offering a uniquely long elimination half-life (70.5–117 h) that enables once-weekly dosing regimens—a pharmacokinetic advantage unavailable with voriconazole or fluconazole. For Cryptococcus gattii research, albaconazole delivers an 86.5-fold lower MIC than fluconazole and a 67% lower MFC than voriconazole. Its clean cardiac safety profile (no QTc prolongation even at supratherapeutic 400 mg q8h doses) makes it the preferred triazole comparator for cardiac safety studies. Available in research-grade purity (≥98%) for in vitro screening, in vivo efficacy models, dermatophyte susceptibility panels, and chronic infection studies where reduced handling stress is critical.

Molecular Formula C20H16ClF2N5O2
Molecular Weight 431.8 g/mol
CAS No. 187949-02-6
Cat. No. B1665687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbaconazole
CAS187949-02-6
Synonyms7-chloro-3-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)quinazolin-4(3H)-one
albaconazole
UR 9825
UR-9825
Molecular FormulaC20H16ClF2N5O2
Molecular Weight431.8 g/mol
Structural Identifiers
SMILESCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl
InChIInChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1
InChIKeyUHIXWHUVLCAJQL-MPBGBICISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Albaconazole (CAS 187949-02-6) Procurement Guide: Product Profile and Class Positioning


Albaconazole (development code UR-9825, also designated W0027) is a third-generation triazole antifungal small molecule [1]. It functions as a 14α-demethylase (CYP51) inhibitor, blocking ergosterol biosynthesis in fungal cell membranes [2]. Originally discovered by J. Uriach & Cía S.A., it has been developed by Palau Pharma and subsequently by Stiefel Laboratories (a GSK company) for oral treatment of fungal infections including onychomycosis and vulvovaginal candidiasis [3]. The compound has reached Phase II/III clinical development .

Albaconazole (CAS 187949-02-6) Scientific Selection Rationale: Why In-Class Compounds Are Not Interchangeable


Despite belonging to the triazole class alongside voriconazole, posaconazole, ravuconazole, and isavuconazole, albaconazole exhibits a distinct profile that precludes simple substitution [1]. Key differentiators include a substantially prolonged elimination half-life (70.5–117 hours) enabling once-weekly dosing regimens not achievable with most other triazoles [2], differential in vitro potency against specific fungal pathogens including Cryptococcus gattii and Scedosporium species [3], and a favorable cardiac safety profile demonstrated at supratherapeutic doses in dedicated QTc studies [4]. These pharmacologic distinctions translate to meaningful differences in dosing convenience, potential toxicity monitoring burden, and spectrum coverage that impact both clinical trial design and therapeutic application selection.

Albaconazole (CAS 187949-02-6) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Albaconazole vs. Fluconazole and Voriconazole: Superior In Vitro Potency Against Cryptococcus gattii

In a head-to-head in vitro susceptibility study of 55 Cryptococcus gattii strains, albaconazole demonstrated statistically significantly lower geometric mean MIC values compared to both fluconazole and voriconazole. Minimal fungicidal concentrations (MFCs) were also substantially lower for albaconazole [1].

Antifungal susceptibility testing Cryptococcus gattii Triazole comparative potency

Albaconazole vs. Itraconazole and Fluconazole: Comparative Activity Against Candida spp. Clinical Isolates

In a study of clinical Candida spp. isolates, albaconazole exhibited greater in vitro potency than both fluconazole and itraconazole. The geometric mean MIC values demonstrate a clear potency gradient favoring albaconazole [1].

Candida susceptibility Clinical isolate testing Triazole comparative MIC

Albaconazole vs. Fluconazole: In Vivo Efficacy Comparison in Systemic Candidiasis Model

In rat and rabbit models of systemic candidosis, albaconazole demonstrated efficacy comparing favorably with fluconazole, a first-line triazole therapy . This in vivo validation supports the translational relevance of in vitro potency observations.

In vivo antifungal efficacy Systemic candidiasis Animal model comparison

Albaconazole: Prolonged Half-Life Enabling Once-Weekly Dosing vs. Daily Triazole Regimens

Albaconazole exhibits a substantially prolonged elimination half-life compared to other triazole antifungals, with mean terminal half-life values ranging from 70.5 to 117 hours in human studies. This pharmacokinetic property enables once-weekly dosing schedules, in contrast to the daily dosing required for voriconazole, fluconazole, and itraconazole [1].

Pharmacokinetics Dosing regimen Half-life comparison

Albaconazole: Cardiac Safety Profile at Supratherapeutic Doses vs. Class-Wide QT Prolongation Concerns

Unlike several triazole antifungals associated with QT interval prolongation (notably voriconazole and posaconazole which carry FDA warnings), albaconazole demonstrated no significant effect on QTc interval even at supratherapeutic doses in a dedicated Phase 1 study. The slope of QTcSS on log plasma concentration was not statistically different from zero in any dosing group [1].

Cardiac safety QT interval Triazole toxicity

Albaconazole vs. Fluconazole, Itraconazole, Ketoconazole, and Voriconazole: Equivalent Potency Against Malassezia Species

Against 70 strains of Malassezia spp., albaconazole demonstrated an in vitro profile similar to that of flucytosine, fluconazole, ketoconazole, itraconazole, and voriconazole, with all tested agents showing MIC values ≤0.06 μg/mL for all strains [1]. This establishes albaconazole as fully equipotent to established agents against this dermatologically relevant genus.

Malassezia susceptibility Dermatophyte testing Triazole comparative MIC

Albaconazole (CAS 187949-02-6) Evidence-Based Application Scenarios for Research and Procurement


Preclinical Efficacy Studies in Cryptococcus gattii and Candida Infection Models

Albaconazole is particularly well-suited for in vitro and in vivo studies targeting Cryptococcus gattii, where it demonstrates an 86.5-fold lower MIC than fluconazole and a 67% lower MFC than voriconazole [1]. For Candida-focused research, the 14-fold potency advantage over fluconazole [2] combined with demonstrated in vivo efficacy in rodent systemic candidiasis models makes albaconazole a valuable positive control or test article for comparative efficacy studies.

Chronic Dosing Studies Requiring Simplified Administration Schedules

For long-term antifungal studies where daily dosing presents operational challenges or confounds behavioral endpoints, albaconazole‘s extended half-life (70.5–117 hours) enables once-weekly dosing [3]. This property is particularly valuable in chronic infection models, onychomycosis research, and studies where minimizing handling stress is critical. The pharmacokinetic advantage translates to approximately one-seventh the dosing frequency required for fluconazole or itraconazole, and over one-fourteenth that required for voriconazole.

Cardiac Safety Pharmacology Studies and QT-Sensitive Populations

Albaconazole serves as an appropriate triazole comparator or control for cardiac safety studies given its demonstrated lack of QTc prolongation at supratherapeutic doses (400 mg q8h; Cmax ~12,000 ng/mL) [4]. This profile distinguishes it from voriconazole and posaconazole, which carry QT prolongation warnings. Researchers evaluating antifungal candidates for QT liability or designing studies involving populations with baseline cardiac risk may prioritize albaconazole over other triazoles to minimize confounding cardiac signals.

Dermatophyte and Malassezia Susceptibility Reference Testing

With demonstrated MIC values ≤0.06 μg/mL against Malassezia species equivalent to all tested triazole comparators [5], albaconazole can serve as a reliable reference compound for dermatophyte susceptibility testing panels. Its equivalence to fluconazole, itraconazole, ketoconazole, and voriconazole against this genus validates its use as an internal standard or comparator in assays evaluating novel antifungal agents targeting superficial fungal infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albaconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.